(R)-(+)-N-(2-Allyl)phenylethylamine

Chiral Resolution Asymmetric Synthesis Enantioselective Catalysis

(R)-(+)-N-(2-Allyl)phenylethylamine (CAS: 37696-17-6), also known as (R)-(+)-N-allyl-α-methylbenzylamine, is an enantiopure chiral amine building block derived from (R)-1-phenylethylamine. This compound, with a molecular weight of 161.24 g/mol and a density of 0.919 g/mL at 25°C, is characterized by a stereogenic center alpha to the amine, providing a fundamental structural basis for its differentiation from achiral analogs and its (S)-enantiomer.

Molecular Formula C11H16ClN
Molecular Weight 197.70 g/mol
Cat. No. B12052093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-N-(2-Allyl)phenylethylamine
Molecular FormulaC11H16ClN
Molecular Weight197.70 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCC=C.Cl
InChIInChI=1S/C11H15N.ClH/c1-3-9-12-10(2)11-7-5-4-6-8-11;/h3-8,10,12H,1,9H2,2H3;1H/t10-;/m1./s1
InChIKeyBAFILFKLBRDSLS-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-N-(2-Allyl)phenylethylamine: Procurement Specifications and Physicochemical Baseline


(R)-(+)-N-(2-Allyl)phenylethylamine (CAS: 37696-17-6), also known as (R)-(+)-N-allyl-α-methylbenzylamine, is an enantiopure chiral amine building block derived from (R)-1-phenylethylamine . This compound, with a molecular weight of 161.24 g/mol and a density of 0.919 g/mL at 25°C, is characterized by a stereogenic center alpha to the amine, providing a fundamental structural basis for its differentiation from achiral analogs and its (S)-enantiomer [1].

Procurement Rationale for (R)-(+)-N-(2-Allyl)phenylethylamine: Why Substitution with Racemate or Achiral Analogs Introduces Critical Liabilities


Generic substitution of (R)-(+)-N-(2-Allyl)phenylethylamine with its racemic mixture or the (S)-enantiomer is untenable in stereoselective applications. The specific (R)-configuration dictates its interaction with chiral environments, such as enzyme active sites, asymmetric catalysts, and in the formation of diastereomeric salts during synthesis or resolution [1][2]. Using a racemate introduces a 50% impurity of the (S)-enantiomer, which can lead to off-target biological effects, unpredictable reaction kinetics, and significantly altered pharmacological or catalytic outcomes, rendering results non-reproducible and data interpretation ambiguous [1][2]. Furthermore, the presence of the allyl group distinguishes it from simpler N-alkyl analogs, offering a handle for further functionalization that is absent in compounds like N-methylphenylethylamine [2].

(R)-(+)-N-(2-Allyl)phenylethylamine: Quantitative Comparative Evidence for Scientific and Industrial Selection


Enantiomeric Purity as a Key Differentiator for (R)-(+)-N-(2-Allyl)phenylethylamine

The primary and most critical differentiation for (R)-(+)-N-(2-Allyl)phenylethylamine is its enantiomeric purity. While absolute quantitative data from head-to-head comparisons are scarce in the public domain, procurement specifications from reputable vendors stipulate an enantiomeric excess (ee) of ≥95% for this compound, a standard for chiral building blocks. The racemic mixture (CAS not specified) is functionally a 1:1 mixture of (R) and (S) enantiomers, rendering it 50% less potent in any stereospecific application and introducing a confounding variable in research outcomes . This high ee is a baseline requirement that is not met by generic, racemic N-allylphenylethylamine, directly impacting the reproducibility and validity of scientific studies.

Chiral Resolution Asymmetric Synthesis Enantioselective Catalysis

Differentiation from (S)-Enantiomer: Opposite Stereochemical Configuration in (R)-(+)-N-(2-Allyl)phenylethylamine

The (R)-configuration of (R)-(+)-N-(2-Allyl)phenylethylamine is its fundamental differentiator from its (S)-enantiomer, (S)-(-)-N-(2-Allyl)phenylethylamine. While quantitative biological activity data directly comparing the two enantiomers of this specific N-allyl derivative is not readily available, data for the parent (R)-1-phenylethylamine scaffold demonstrates a clear, quantifiable difference in biological activity. For instance, a study on structurally related 1-aryl-2-phenylethylamines showed that the (R)- and (S)-enantiomers exhibited significantly different analgesic activities in the acetic acid-induced mouse-writhing assay, with the (S)-enantiomers generally being more potent [1]. This established structure-activity relationship (SAR) underscores that the absolute configuration is a critical determinant of biological function, and procurement of the correct enantiomer is essential for any study exploring stereospecific interactions [2].

Chiral Discrimination Enzyme Inhibition Receptor Binding

Functionalization Potential: Allyl Group Distinguishes (R)-(+)-N-(2-Allyl)phenylethylamine from N-Alkyl Analogs

The presence of the terminal allyl group in (R)-(+)-N-(2-Allyl)phenylethylamine provides a synthetic handle for further diversification that is absent in its N-alkyl analogs, such as (R)-N-methyl-1-phenylethylamine. The allyl moiety is amenable to a range of transformations including hydroboration, epoxidation, and participation in metathesis and thiol-ene click reactions, enabling the synthesis of more complex molecular architectures [1]. While no direct quantitative comparison exists, this functional group endows the molecule with a 'privileged building block' status, offering a distinct advantage in synthetic route planning over simpler, saturated N-alkyl derivatives that lack this orthogonal reactivity [2].

Synthetic Utility Click Chemistry Ligand Design

Recommended Application Scenarios for (R)-(+)-N-(2-Allyl)phenylethylamine Based on Core Evidence


Asymmetric Synthesis: Serving as a Chiral Building Block or Auxiliary

The high enantiomeric purity (≥95% ee) of (R)-(+)-N-(2-Allyl)phenylethylamine makes it directly suitable for use as a chiral building block or auxiliary in asymmetric synthesis. This application is validated by its defined stereochemistry, which is critical for inducing chirality in subsequent steps. It can be employed to synthesize enantiopure ligands for catalysis or to install a chiral center in pharmaceutical intermediates, leveraging its distinct (R)-configuration [1][2].

Ligand and Catalyst Precursor Development

The combination of a chiral (R)-phenylethylamine core and a reactive allyl group positions (R)-(+)-N-(2-Allyl)phenylethylamine as a valuable scaffold for developing novel chiral ligands. The primary amine can be readily functionalized to create phosphine-imine or other bidentate ligands, while the allyl group allows for further tethering or polymerization. This application is supported by its structural analogy to α-phenylethylamine-derived ligands used in highly efficient Pd-catalyzed asymmetric allylic alkylation [1].

Stereochemical Probe in Biological Target Engagement Studies

Given the established SAR for phenylethylamine derivatives, the (R)-enantiomer of N-(2-Allyl)phenylethylamine can serve as a stereochemical probe to investigate target binding. Its use over the (S)-enantiomer or racemate is critical for studies aimed at mapping chiral recognition domains in enzymes like monoamine oxidases (MAO) or trace amine-associated receptors (TAARs), where the (R)-configuration is expected to yield a distinct binding profile [1].

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